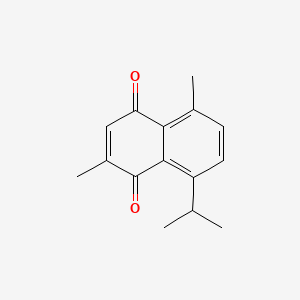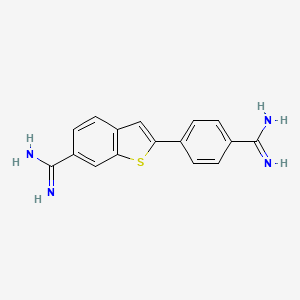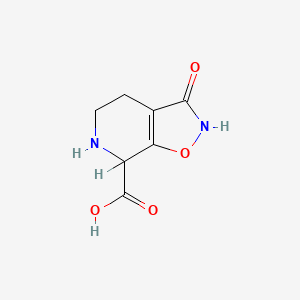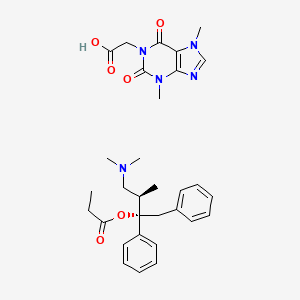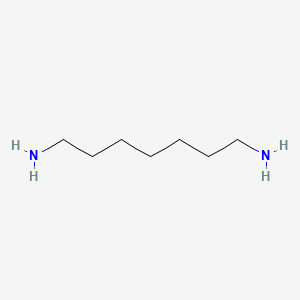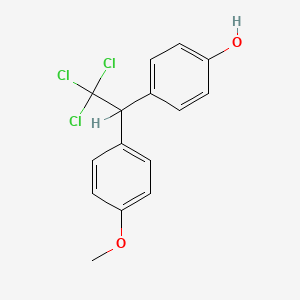
Monodemethylmethoxychlor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monodemethylmethoxychlor is a derivative of methoxychlor, a synthetic organochlorine compound. Methoxychlor was widely used as an insecticide before being banned due to its environmental persistence and potential endocrine-disrupting effects . This compound is formed through the demethylation of methoxychlor and retains some of its parent compound’s properties.
Méthodes De Préparation
Monodemethylmethoxychlor can be synthesized through the demethylation of methoxychlor. The process involves the use of specific enzymes, such as cytochrome P450 isoforms, which catalyze the O-demethylation reaction
Analyse Des Réactions Chimiques
Monodemethylmethoxychlor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Monodemethylmethoxychlor is primarily used in scientific research to study the metabolic pathways and toxicological effects of methoxychlor and its derivatives. It serves as a model compound to investigate the role of cytochrome P450 enzymes in the metabolism of organochlorine pesticides . Additionally, it is used to study the endocrine-disrupting effects of methoxychlor metabolites on various biological systems .
Mécanisme D'action
Monodemethylmethoxychlor exerts its effects through interactions with cytochrome P450 enzymes, particularly CYP3A4, CYP2C19, and CYP1A2 . These enzymes catalyze the O-demethylation of methoxychlor, converting it into this compound. The compound can then interact with estrogen receptors, leading to endocrine-disrupting effects . The molecular targets and pathways involved include the constitutive androstane receptor system and other nuclear receptors .
Comparaison Avec Des Composés Similaires
Monodemethylmethoxychlor is similar to other methoxychlor metabolites, such as bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) and bis-(p-hydroxyphenyl)-1,1,1-dichloroethane (HPDE) . These compounds share similar metabolic pathways and toxicological profiles. this compound is unique in its specific interactions with cytochrome P450 enzymes and its distinct metabolic products .
Propriétés
Numéro CAS |
28463-03-8 |
|---|---|
Formule moléculaire |
C15H13Cl3O2 |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H13Cl3O2/c1-20-13-8-4-11(5-9-13)14(15(16,17)18)10-2-6-12(19)7-3-10/h2-9,14,19H,1H3 |
Clé InChI |
BUZUQNXGKRJIJT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl |
Key on ui other cas no. |
124042-16-6 28463-03-8 |
Synonymes |
1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane mono-hydroxy methoxychlor mono-hydroxy MXC mono-OH mono-OH-M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


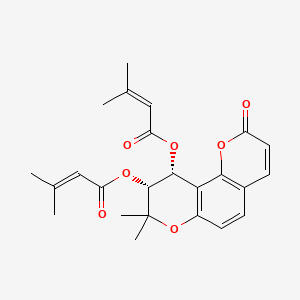

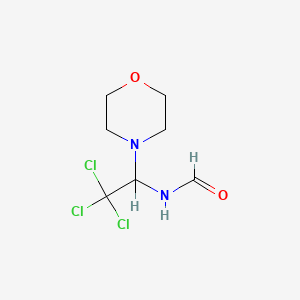
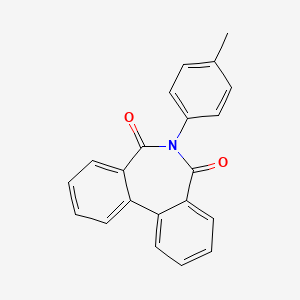
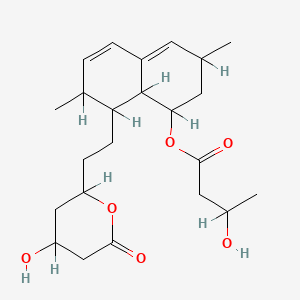
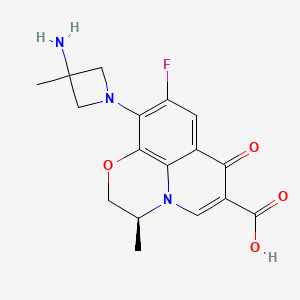
![Urea, n-(2-chloroethyl)-n-[2-(5-fluoro-3,4-dihydro-2, 4-dioxo-1(2h)-pyrimidinyl)-2-(methylthio)ethyl]-n-nitroso-](/img/structure/B1222126.png)
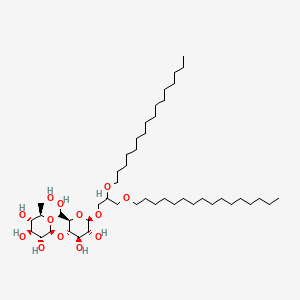
![1-(2,4-Dichlorophenyl)-4-[(dimethylamino)methyl]non-1-en-3-one](/img/structure/B1222131.png)
